ethyl 2-(4-isopropoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[(4-propan-2-yloxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-4-24-20(23)17-15-6-5-7-16(15)26-19(17)21-18(22)13-8-10-14(11-9-13)25-12(2)3/h8-12H,4-7H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAPJNQRHAGXEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiophene-based analogs have been studied extensively due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects.
Mode of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. For example, suprofen, a 2-substituted thiophene compound, is known as a nonsteroidal anti-inflammatory drug.
Biological Activity
Ethyl 2-(4-isopropoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 316.40 g/mol
- CAS Number : 301321-86-8
The compound features a cyclopentathiophene core, which is known for its diverse biological activities, particularly in the realm of anti-inflammatory and anticancer effects.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing thiophene moieties have been shown to inhibit various enzymes involved in inflammatory pathways. This compound may similarly exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators.
- Antioxidant Properties : The presence of the thiophene ring contributes to antioxidant activity by scavenging free radicals, thereby reducing oxidative stress within cells.
- Modulation of Cellular Signaling Pathways : Preliminary studies suggest that this compound may affect signaling pathways such as NF-kB and MAPK, which are implicated in cell proliferation and apoptosis.
Therapeutic Applications
Given its biological properties, this compound has potential applications in various therapeutic areas:
- Anti-inflammatory Agents : Due to its possible COX inhibition and antioxidant properties, this compound could be developed as an anti-inflammatory drug.
- Anticancer Activity : The modulation of signaling pathways associated with cell growth and apoptosis suggests potential use in cancer therapy.
Research Findings and Case Studies
Numerous studies have explored the biological activity of similar compounds within the thiophene family. Below are summarized findings relevant to this compound:
| Study | Findings | Relevance |
|---|---|---|
| Mishra et al. (2011) | Reported that thiophene derivatives exhibit significant anti-inflammatory activity through COX inhibition. | Supports potential therapeutic use in inflammatory diseases. |
| Acta Crystallographica (2012) | Described structural characteristics that influence biological activity through intramolecular interactions. | Provides insight into how structural features can enhance efficacy. |
| ResearchGate Publication (2013) | Investigated similar compounds with anticancer properties, showing promising results in vitro against various cancer cell lines. | Suggests a pathway for further exploration in cancer therapeutics. |
Q & A
Q. How to address discrepancies in reported IC50 values across studies?
- Standardization :
- Assay Conditions : Normalize cell lines (e.g., HEK293 vs. CHO), H2O2 detection methods (Amplex Red vs. luminol), and inhibitor pre-incubation times .
- Statistical Analysis : Apply ANOVA to compare inter-laboratory variability (p < 0.05 threshold) .
Ecological and Toxicological Considerations
Q. What ecotoxicological risks are associated with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
